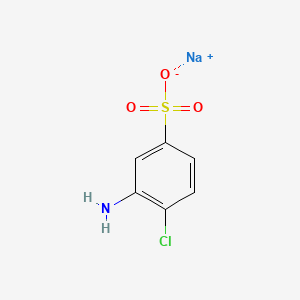

Sodium 3-amino-4-chlorobenzenesulphonate

Description

Contextualization within Benzenesulfonate (B1194179) Chemistry

Sodium 3-amino-4-chlorobenzenesulphonate belongs to the broad class of compounds known as benzenesulfonates. Benzenesulfonates are salts or esters of benzenesulfonic acid. wikipedia.org These compounds are characterized by a benzene (B151609) ring attached to a sulfonic acid group (-SO₃H) or its corresponding salt form (-SO₃⁻). nih.govhmdb.ca The sulfonic acid group is strongly acidic and renders the parent acids highly soluble in water. wikipedia.org Their salts, like the sodium salt , are typically colorless, non-oxidizing solids. wikipedia.org

The chemistry of benzenesulfonates is fundamental to industrial organic chemistry. libretexts.org The parent compound, benzenesulfonic acid, is synthesized through the sulfonation of benzene, a classic electrophilic aromatic substitution reaction. libretexts.org The presence of the sulfonate group significantly influences the reactivity of the aromatic ring. Furthermore, additional substituents on the benzene ring, as seen in this compound, impart specific chemical properties. In this case, the compound has:

A sulfonate group (-SO₃⁻Na⁺), which increases water solubility.

An amino group (-NH₂), which is a key functional group for diazotization reactions, crucial for forming azo compounds.

A chlorine atom (-Cl), which acts as a halogen substituent that can influence the electronic properties and reactivity of the molecule, as well as the characteristics (e.g., color fastness) of any resulting dyes.

This combination of functional groups on a single aromatic scaffold makes this compound a tailored starting material for specific synthetic pathways.

Significance as a Key Intermediate in Organic Synthesis

The primary significance of this compound lies in its role as a key intermediate, particularly in the synthesis of azo dyes and pigments. The aromatic amino group is readily converted into a diazonium salt upon treatment with nitrous acid. This diazonium salt can then be coupled with another aromatic compound (a coupling component) to form an azo compound, which is characterized by the -N=N- linkage. This reaction is the cornerstone of the production of a vast array of colored substances.

The specific structure of this compound is used to build more complex molecules. For instance, related structures like 3-amino-4-chlorobenzohydrazide are used as affinity ligands in biochemical research for protein purification. researchgate.net This highlights the utility of the 3-amino-4-chloro-substituted benzene framework in creating specialized functional molecules. Patents also describe the use of related starting materials, such as 3-nitro-4-chlorobenzoic acid, to synthesize complex amides through multi-step reactions involving reduction of a nitro group to an amino group. google.com This further underscores the role of the 3-amino-4-chloro-substituted aromatic ring as a valuable synthetic precursor.

Below is a table summarizing the key chemical properties of the parent acid, 3-Amino-4-chlorobenzenesulfonic acid.

| Property | Value |

| IUPAC Name | 3-amino-4-chlorobenzenesulfonic acid |

| Chemical Formula | C₆H₆ClNO₃S |

| InChI Key | XJQRCFRVWZHIPN-UHFFFAOYSA-N |

| Purity | 97% |

| CAS Number | 98-36-2 |

| Data sourced from Sigma-Aldrich. sigmaaldrich.com |

Overview of Current Research Trajectories and Academic Relevance

The academic and industrial relevance of this compound is tied to its utility as a foundational block in synthetic chemistry. While direct research on the compound itself may be limited, its importance is evident in the continued development of new materials that rely on it as a starting intermediate. Research trajectories involving such intermediates are focused on:

Development of Novel Dyes and Pigments: The constant demand for new colors with improved properties such as lightfastness, thermal stability, and environmental compatibility drives research into new azo dyes. Intermediates like this compound are essential for creating these novel colorants.

Synthesis of Functional Organic Materials: The substituted benzene ring structure is a scaffold for building molecules with specific electronic or biological properties. For example, related aminohalopyridines are considered valuable synthetic intermediates for creating imidazopyridines and similar heterocyclic systems for pharmaceutical research. nih.gov

Biochemical Tools: As demonstrated by the use of 3-amino-4-chloro benzohydrazide (B10538) as an affinity ligand, the core structure is relevant for creating specialized tools for biochemical and biotechnological applications, such as the purification of enzymes. researchgate.net

In essence, the ongoing relevance of this compound is not as a final product but as an indispensable component in the synthetic chemist's toolbox, enabling access to a wide range of more complex and valuable molecules.

Structure

3D Structure of Parent

Properties

CAS No. |

59312-69-5 |

|---|---|

Molecular Formula |

C6H5ClNNaO3S |

Molecular Weight |

229.62 g/mol |

IUPAC Name |

sodium;3-amino-4-chlorobenzenesulfonate |

InChI |

InChI=1S/C6H6ClNO3S.Na/c7-5-2-1-4(3-6(5)8)12(9,10)11;/h1-3H,8H2,(H,9,10,11);/q;+1/p-1 |

InChI Key |

FIOKHZOTSMOMDV-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)[O-])N)Cl.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to Sodium 3-amino-4-chlorobenzenesulphonate

Traditional synthesis of this compound relies on two principal pathways that are widely implemented in industrial production.

A primary and extensively utilized method for introducing an amino group onto an aromatic ring is the reduction of a corresponding nitro group. beilstein-journals.org This transformation is fundamental in the synthesis of anilines from nitroaromatic compounds. beilstein-journals.orgjsynthchem.com In this pathway, the precursor, sodium 4-chloro-3-nitrobenzenesulphonate, is subjected to a reduction reaction to convert the nitro (-NO₂) group into an amino (-NH₂) group, yielding the final product.

A variety of reducing agents and systems have been developed for this purpose. Common methods include catalytic hydrogenation using transition metals or reduction by chemical reagents. jsynthchem.com For instance, sodium borohydride (NaBH₄), a moderate reducing agent, can be effectively used in the presence of transition metal complexes like Ni(PPh₃)₄ to facilitate the reduction of nitroaromatics to their corresponding amines. jsynthchem.com Another approach involves the use of trichlorosilane (HSiCl₃) in combination with a tertiary amine, which provides a mild and metal-free reduction method applicable to a wide range of aromatic nitro compounds. beilstein-journals.orgorganic-chemistry.org

| Reducing System | Key Features | Reaction Conditions | Applicability |

|---|---|---|---|

| Catalytic Hydrogenation (e.g., H₂/Pd, Pt, Ni) | High atom economy, clean reaction. | Typically requires pressure and specialized equipment. | Widely used industrially; can sometimes affect other functional groups. |

| NaBH₄ / Ni(PPh₃)₄ | Enhanced reducing power of NaBH₄. jsynthchem.com | Often performed in an alcohol solvent at room temperature. jsynthchem.com | Effective for converting nitro compounds to amines. jsynthchem.com |

| Trichlorosilane (HSiCl₃) / Tertiary Amine | Metal-free reduction, mild conditions. beilstein-journals.orgorganic-chemistry.org | Can be adapted for continuous-flow systems. beilstein-journals.org | Shows good functional group tolerance. organic-chemistry.org |

| Iron / Acid (e.g., Fe/HCl) | Classical and cost-effective method. | Generates significant iron sludge waste. | Historically important, now often replaced by cleaner methods. |

An alternative synthetic route involves the direct sulfonation of a substituted benzene (B151609) derivative, specifically 2-chloroaniline (B154045). nih.gov In this process, an electrophilic sulfonation reaction is carried out to introduce a sulfonic acid (-SO₃H) group onto the benzene ring of 2-chloroaniline. The position of sulfonation is directed by the existing amino and chloro substituents on the ring. The resulting 3-amino-4-chlorobenzenesulphonic acid is subsequently neutralized with a sodium base, such as sodium hydroxide (B78521), to form the final sodium salt.

The sulfonation process typically employs strong sulfonating agents. A patent for a similar compound, 2,5-dichloroaniline-4-sulfonic acid, details a process of sulfonation using an excess of chlorosulfonic acid in a solvent, followed by heating to drive the reaction to completion, achieving a high yield of the target product. google.com This illustrates the general conditions that can be adapted for the sulfonation of 2-chloroaniline.

| Parameter | Description | Example/Condition |

|---|---|---|

| Sulfonating Agent | The electrophile that introduces the -SO₃H group. | Concentrated Sulfuric Acid (H₂SO₄), Oleum (B3057394) (H₂SO₄·SO₃), Chlorosulfonic Acid (ClSO₃H). google.com |

| Solvent | Medium for the reaction. | Often the sulfonating agent itself or an inert solvent like a chlorohydrocarbon. google.com |

| Temperature | Influences reaction rate and selectivity. | Can range from room temperature to elevated temperatures (e.g., 180-195°C). google.com |

| Reaction Time | Duration required for completion. | Can vary from a few hours to over 24 hours depending on conditions. google.comepo.org |

| Neutralization | Conversion of the sulfonic acid to its salt. | Addition of a base like Sodium Hydroxide (NaOH). |

Novel Approaches and Sustainable Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. Research into the synthesis of this compound reflects this trend, with a focus on chemo-selective strategies and the application of green chemistry principles.

Chemo-selectivity is crucial when dealing with multifunctional molecules. In the context of the reduction of sodium 4-chloro-3-nitrobenzenesulphonate, the ideal method would selectively reduce the nitro group without affecting the chloro substituent or the sulphonate group. Modern metal-free reduction systems, such as those using tetrahydroxydiboron, have demonstrated high chemoselectivity, tolerating sensitive functional groups like halogens. organic-chemistry.org Similarly, certain catalytic systems are designed to be highly specific for the nitro group, preventing unwanted side reactions.

For the sulfonation of 2-chloroaniline, chemo-selectivity relates to regioselectivity—controlling the position of the incoming sulfonic acid group. The directing effects of the amino and chloro groups are key, but reaction conditions can be fine-tuned to maximize the yield of the desired isomer and minimize the formation of by-products.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. google.com Reactions with high atom economy are inherently less wasteful.

Reduction Pathway: Catalytic hydrogenation is an example of a reaction with excellent atom economy, as the primary reactants (the nitro compound and hydrogen) are largely incorporated into the product and water. In contrast, reductions using stoichiometric reagents, such as the classical Béchamp reduction (iron in acidic media), have poor atom economy due to the formation of large quantities of iron oxide sludge as a byproduct.

Sulfonation Pathway: The atom economy of sulfonation depends on the agent used. Sulfonation with SO₃ has a 100% theoretical atom economy. However, using sulfuric acid produces water as a byproduct, lowering the atom economy, while using chlorosulfonic acid produces hydrogen chloride, which also detracts from the atom economy unless it can be captured and utilized.

| Reaction Type | Reagents | Byproducts | Atom Economy Assessment |

|---|---|---|---|

| Catalytic Hydrogenation | Substrate, H₂ | H₂O | High |

| Sulfonation with SO₃ | Substrate, SO₃ | None | Excellent (Theoretically 100%) |

| Sulfonation with H₂SO₄ | Substrate, H₂SO₄ | H₂O | Good |

| Reduction with Fe/HCl | Substrate, Fe, HCl | FeCl₂, H₂O, Iron Oxides | Poor |

Beyond atom economy, several other green chemistry principles are being applied to improve the synthesis of this and other related compounds. unife.itnih.gov The goal is to create processes that are safer, more energy-efficient, and generate less waste.

Key areas of improvement include:

Safer Solvents and Reagents: Shifting away from hazardous organic solvents towards water or solvent-free conditions. organic-chemistry.org The development of metal-free reduction methods also reduces reliance on potentially toxic heavy metals. beilstein-journals.orgorganic-chemistry.org

Energy Efficiency: Utilizing milder reaction conditions (lower temperatures and pressures) and exploring alternative energy sources.

Process Intensification: The adoption of continuous-flow synthesis offers significant advantages over traditional batch processing. rsc.org Continuous-flow reactors provide better temperature control, improved safety for handling hazardous intermediates, and can lead to higher yields and purity in shorter reaction times. beilstein-journals.orgrsc.org This approach has been successfully applied to the reduction of nitro compounds. beilstein-journals.org

By integrating these principles, the environmental footprint associated with the production of this compound can be significantly reduced.

Optimization of Reaction Conditions for Synthesis

The successful synthesis of this compound hinges on the careful control of several reaction conditions. These include temperature, pressure, the choice of catalyst, and the methods used for monitoring the reaction progress and ensuring the purity of the final product.

Pressure also plays a role in optimizing the synthetic efficiency. Conducting the sulfonation under a slight vacuum, for instance at 0.3-0.4 atm, has been shown to facilitate the removal of water and other volatile byproducts. google.com This continuous removal of byproducts helps to drive the equilibrium of the reaction forward, leading to a higher conversion of the starting material and a purer final product. google.com The application of a vacuum can also contribute to a more stable production of a white, high-quality product. google.com

Table 1: Effect of Temperature and Pressure on Sulfonation Efficiency

| Parameter | Condition | Effect on Synthetic Efficiency | Source |

|---|---|---|---|

| Temperature | 190-195°C | Optimal for high yield and purity in the sulfonation of a related dichloroaniline. | google.com |

| >195°C | Increased risk of product darkening and resinification. | google.com | |

| <190°C | Longer reaction times and incomplete conversion. | google.com | |

| Pressure | 0.3-0.4 atm (Vacuum) | Promotes removal of byproducts, drives reaction equilibrium, and improves product quality. | google.com |

The choice of catalyst is crucial in the sulfonation of aromatic amines. While traditional methods may rely on the use of strong acids like sulfuric acid or oleum as both the sulfonating agent and catalyst, modern approaches have explored the use of more sophisticated and environmentally benign catalyst systems.

Heterogeneous catalysts, such as biomass-derived copper catalysts, have shown promise in the sulfonylation of aniline (B41778) derivatives. mdpi.com These catalysts offer advantages such as ease of separation from the reaction mixture and potential for recycling, contributing to a greener synthetic process. mdpi.com Another class of effective catalysts includes silica-supported Brønsted acids like silica-supported perchloric acid (SiO2/HClO4) and silica-supported potassium bisulfate (SiO2/KHSO4). ajgreenchem.com These solid acid catalysts have demonstrated high efficiency in the sulfonation of various aromatic compounds, offering good yields and the benefit of being reusable. ajgreenchem.com

Table 2: Catalyst Systems for Aromatic Sulfonation

| Catalyst System | Description | Potential Advantages | Source |

|---|---|---|---|

| Biomass-derived Copper Catalyst | A heterogeneous catalyst based on copper supported on a biomass-derived carbonaceous material. | Environmentally friendly, recyclable, and effective for aniline sulfonylation. | mdpi.com |

| Silica-supported HClO4 and KHSO4 | Solid acid catalysts where the acidic species are immobilized on a silica support. | High catalytic activity, reusability, and green chemistry profile. | ajgreenchem.com |

Effective monitoring of the reaction progress is essential for determining the optimal reaction time and ensuring the complete conversion of the starting materials. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for this purpose in organic synthesis.

For the analysis of aromatic amines and their sulfonated products, silica gel is a commonly used stationary phase. The choice of the mobile phase is critical for achieving good separation. A ternary mobile phase system, such as butanol-glacial acetic acid-water, has been successfully employed for the separation of amino acids on cellulose layers and could serve as a starting point for developing a method for this compound. researchgate.net The polarity of the mobile phase needs to be carefully adjusted to achieve a clear separation between the starting material (3-amino-4-chlorobenzoic acid or a related precursor) and the sulfonated product.

Visualization of the spots on the TLC plate can be achieved by using a suitable staining reagent. Ninhydrin is a common reagent for detecting amino groups, which would be present in both the starting material and the product, likely producing colored spots upon heating.

By periodically taking aliquots from the reaction mixture and analyzing them by TLC, the disappearance of the starting material spot and the appearance and intensification of the product spot can be monitored. This allows for the determination of the reaction endpoint, preventing unnecessary energy consumption and the formation of potential side products from prolonged reaction times.

Table 3: General Parameters for TLC Monitoring of Aromatic Amine Sulfonation

| TLC Parameter | Description | Considerations for this compound Synthesis |

|---|---|---|

| Stationary Phase | Typically silica gel or cellulose plates. | Silica gel is a common and effective choice for many organic separations. |

| Mobile Phase | A mixture of solvents with appropriate polarity. | A starting point could be a mixture of a polar solvent (e.g., butanol, ethanol), a non-polar solvent (e.g., hexane, ethyl acetate), and an acid or base to improve spot shape (e.g., acetic acid, ammonia). The optimal ratio needs to be determined experimentally. |

| Visualization | Methods to make the separated spots visible. | UV light (if the compounds are UV active) or staining with a reagent like ninhydrin (for the amino group). |

Spectroscopic and Structural Characterization Studies

Advanced Spectroscopic Techniques for Molecular Elucidation

Spectroscopic methods are indispensable for characterizing the molecular structure of Sodium 3-amino-4-chlorobenzenesulphonate. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

For ¹H NMR , the spectrum of 3-Amino-4-chlorobenzenesulfonic acid would typically show signals corresponding to the aromatic protons and the protons of the amino group. The aromatic protons on the benzene (B151609) ring would appear as distinct signals in the downfield region, with their chemical shifts and coupling patterns dictated by the substitution pattern. The amino (-NH₂) protons would likely appear as a broad singlet, and the acidic proton of the sulfonic acid group (-SO₃H) would also be present, though its chemical shift can be highly variable and dependent on the solvent and concentration. In the case of the sodium salt, the acidic proton signal would be absent.

For ¹³C NMR , the spectrum would reveal signals for each unique carbon atom in the benzene ring. The chemical shifts of these carbons are influenced by the attached functional groups (amino, chloro, and sulfonate groups).

Predicted NMR data for the structurally related 3-Amino-4-chlorobenzoic acid is available and can provide a general reference for the expected chemical shifts. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Data for Related Compounds (Note: This table is illustrative and based on data for structurally similar compounds, not this compound itself)

| Nucleus | Predicted Chemical Shift (ppm) for 3-Amino-4-chlorobenzenesulfonate |

| ¹H | Aromatic protons expected in the range of 6.5-8.0 ppm. Amino protons' shift is variable. |

| ¹³C | Aromatic carbons expected in the range of 110-150 ppm. |

To interact with this table, you can sort or filter the data as needed.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

IR and FT-IR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the amino group, the aromatic ring, and the sulfonate group.

Key expected vibrational frequencies include:

N-H stretching vibrations of the primary amino group, typically appearing as two bands in the region of 3300-3500 cm⁻¹.

Aromatic C-H stretching vibrations, usually observed above 3000 cm⁻¹.

Aromatic C=C stretching vibrations, which give rise to several bands in the 1400-1600 cm⁻¹ region.

S=O stretching vibrations of the sulfonate group (-SO₃⁻), which are very strong and typically found in the 1150-1250 cm⁻¹ (asymmetric) and 1030-1080 cm⁻¹ (symmetric) regions.

C-N stretching vibrations, which are usually found in the 1250-1350 cm⁻¹ range.

C-Cl stretching vibrations, which appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

For the corresponding acid, 3-Amino-4-chlorobenzenesulfonic acid, the IR spectrum would also show a broad O-H stretching band from the sulfonic acid group, typically in the 2500-3300 cm⁻¹ region, which would be absent in the sodium salt.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The spectrum is expected to show absorptions arising from π→π* transitions of the benzene ring. The presence of the amino and chloro substituents on the ring will influence the position and intensity of these absorption maxima (λmax). Studies on similar molecules, such as derivatives of 3-amino-4-hydroxybenzenesulfonic acid, show that electronic transitions are sensitive to substitution patterns and solvent polarity. sigmaaldrich.com

Mass Spectrometry (MS) and Coupled Techniques (e.g., HPLC-MS, LC-ESI-MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak would correspond to the mass of the anionic part of the molecule, [C₆H₅ClNO₃S]⁻. The isotopic pattern of the molecular ion peak would be characteristic, showing the presence of one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes) and one sulfur atom.

Fragmentation patterns observed in the MS/MS spectrum would provide further structural information, corresponding to the loss of small molecules like SO₃ or HCl. For instance, mass spectra of the related 3-Amino-4-chlorobenzenesulphonamide show major fragments that can be correlated to its structure. nih.gov Techniques like liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS) are particularly useful for the analysis of such compounds in complex matrices. nih.gov

Table 2: Expected Mass Spectrometry Data for the Anion of this compound

| Ion | Formula | Calculated m/z |

| [M]⁻ | [C₆H₅ClNO₃S]⁻ | 205.96 |

To interact with this table, you can sort or filter the data as needed.

Crystallographic Analysis and Solid-State Structure

Crystallographic analysis, particularly single-crystal X-ray diffraction, provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SC-XRD) for Molecular Geometry and Crystal Packing

As of the latest reviewed literature, a single-crystal X-ray diffraction study for this compound has not been reported. Therefore, precise details on its crystal system, space group, unit cell dimensions, and the exact geometry of the molecule in the solid state are not available.

However, crystallographic studies of structurally related compounds, such as substituted benzohydrazides and pyridazine (B1198779) derivatives, provide general insights into the types of intermolecular interactions that might be present in the crystal lattice of this compound. researchgate.net These interactions would likely include hydrogen bonding involving the amino group and the sulfonate oxygen atoms, as well as π-π stacking interactions between the aromatic rings. These non-covalent interactions play a crucial role in the stability and packing of the crystal structure.

Powder X-ray Diffraction (PXRD) for Crystalline Nature

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique used to determine the crystalline nature of a solid material. When a finely powdered sample is irradiated with X-rays, the X-rays are diffracted by the crystal lattices of the individual crystallites. The resulting diffraction pattern is a unique fingerprint of the crystalline phase or phases present in the sample.

For this compound, PXRD analysis would be employed to confirm its crystalline structure. The diffraction pattern would consist of a series of peaks at specific angles (2θ), with the intensity of each peak corresponding to the prevalence of that particular crystal plane. The positions and relative intensities of these peaks can be used to identify the specific crystalline form of the compound and to distinguish it from any amorphous content or other crystalline impurities.

Intermolecular Interactions and Hydrogen Bonding Networks

The crystal packing of this compound is significantly influenced by a network of intermolecular interactions, particularly hydrogen bonds. These interactions play a pivotal role in the stabilization of the crystal lattice. The primary functional groups capable of participating in hydrogen bonding are the amino group (-NH₂) and the sulphonate group (-SO₃⁻).

The expected hydrogen bonding interactions within the crystal structure of this compound include:

N-H···O Hydrogen Bonds: The hydrogen atoms of the amino group (-NH₂) can act as hydrogen bond donors, forming strong interactions with the oxygen atoms of the sulphonate group (-SO₃⁻) of neighboring molecules. This type of interaction is a common and dominant feature in the crystal structures of aminosulfonic acid salts.

O-H···O Hydrogen Bonds: In the case of a hydrated form of the salt, water molecules can act as bridges, forming hydrogen bonds with both the sulphonate oxygen atoms (as an acceptor) and with other water molecules (as both donor and acceptor). The presence of water of crystallization would significantly alter the hydrogen bonding network.

The collective effect of these hydrogen bonds is the formation of a complex three-dimensional supramolecular architecture. The specific arrangement of these bonds, including bond distances and angles, would be determined through single-crystal X-ray diffraction analysis. The strength and directionality of these hydrogen bonds are critical in dictating the physical properties of the compound, such as its melting point, solubility, and mechanical properties. Charge-assisted hydrogen bonding, where the interactions are strengthened by the ionic nature of the salt, is also expected to be a significant factor in the crystal structure. uni.lu

Thermal Analysis and Decomposition Mechanisms

Thermal analysis techniques are employed to study the physical and chemical changes that a substance undergoes as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are key methods to characterize its thermal stability and decomposition profile.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. A TGA thermogram plots the percentage of mass loss against temperature. This analysis is particularly useful for determining the temperature ranges in which the compound decomposes and for identifying the presence of any volatile components, such as water of hydration.

For this compound, a typical TGA curve would be expected to show an initial stable region where no mass loss occurs. If the compound is a hydrate, an initial mass loss step would be observed at lower temperatures, corresponding to the loss of water molecules. The main decomposition of the organic part of the molecule would occur at higher temperatures, likely in one or more steps, as different functional groups are cleaved from the molecule. The final residual mass would correspond to any non-volatile decomposition products, such as sodium sulfate (B86663). The temperature at which significant decomposition begins is a key indicator of the compound's thermal stability.

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. A DTA curve plots this temperature difference against temperature, revealing thermal events such as phase transitions (e.g., melting) and chemical reactions (e.g., decomposition). Exothermic events (heat is released) are shown as peaks, while endothermic events (heat is absorbed) are shown as valleys.

In the DTA curve of this compound, an endothermic peak would be expected if the compound melts before it decomposes. The decomposition process itself is typically exothermic, and the DTA curve would show one or more exothermic peaks corresponding to the mass loss steps observed in the TGA. The combination of TGA and DTA provides a comprehensive thermal profile of the compound. For instance, a study on a related pyridazin-3(2H)-one derivative showed that the compound was thermostable up to its melting point, a characteristic that can be determined by these techniques. nih.gov

Kinetic Studies of Thermal Decomposition

Kinetic studies of the thermal decomposition process provide valuable information about the reaction mechanism and the stability of the compound. By performing TGA or Differential Scanning Calorimetry (DSC) experiments at multiple heating rates, the kinetic parameters, such as the activation energy (Ea) and the pre-exponential factor (A), can be calculated using various iso-conversional methods.

Derivatives and Analogues in Chemical Research

Synthesis and Characterization of Novel Derivatives from Sodium 3-amino-4-chlorobenzenesulphonate

The unique arrangement of the amino, chloro, and sulphonyl substituents on the benzene (B151609) ring of this compound makes it a valuable starting material for the synthesis of novel derivatives. Researchers have explored modifications at each of these functional sites to create compounds with tailored properties.

The amino group of this compound is a primary site for derivatization, often serving as the key functional group for building larger molecular structures. A common modification involves the diazotization of the amino group, followed by coupling reactions to form azo compounds.

Another significant modification of the amino group is its conversion to an azomethine (or Schiff base) linkage. For instance, the closely related compound 2-amino-4-chlorobenzenesulfonamide (B1266025) can be diazotized and coupled with 4-hydroxy-3-methoxybenzaldehyde (vanillin) to produce an azo compound. The formyl group of the resulting molecule can then be reacted with various amines and sulfa drugs to form a series of azo-azomethine derivatives. numberanalytics.com This reaction pathway highlights a versatile method for extending the molecular framework from the amino group. The general scheme for such a transformation starting from the sulfonamide analogue is as follows:

Diazotization: The 2-amino-4-chlorobenzenesulfonamide is treated with a mixture of sodium nitrite (B80452) and hydrochloric acid at low temperatures (0-5 °C) to form a diazonium salt. numberanalytics.com

Azo Coupling: The diazonium salt is then coupled with an electron-rich aromatic compound, such as vanillin, to form the azo linkage. numberanalytics.com

Azomethine Formation: The resulting azo compound, now containing a reactive aldehyde group, undergoes a condensation reaction with a primary amine (e.g., 4-bromoaniline (B143363) or a sulfanilamide) in an ethanol (B145695) medium to yield the final azo-azomethine product. numberanalytics.com

These reactions demonstrate the utility of the amino group as a handle for creating a diverse library of compounds with potentially interesting biological and material properties.

The substitution of the chlorine atom on the benzene ring of this compound represents a potential avenue for derivatization, although it is generally challenging due to the electronic nature of the ring. The benzene ring is substituted with both an electron-donating group (amino) and electron-withdrawing groups (chloro and sulphonate), which influence its reactivity in substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for replacing the chlorine atom. wikipedia.orgmasterorganicchemistry.com For an SNAr reaction to occur, the aromatic ring typically needs to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chlorine atom). libretexts.orglibretexts.org In this compound, the sulphonate group is a strong deactivator, but its meta position relative to the chlorine may not provide sufficient activation for facile nucleophilic substitution. The amino group, being an activating group, further complicates the reactivity profile. While general principles of SNAr exist, specific examples of chlorine substitution on this particular molecule are not extensively documented in readily available literature.

The sodium sulphonate group is another key site for chemical modification, primarily through its conversion into more reactive intermediates like sulphonyl chlorides. This transformation significantly expands the synthetic utility of the parent molecule, allowing for the introduction of a variety of sulfonamide and sulfonate ester functionalities.

A standard method for converting a sodium arylsulphonate to the corresponding sulphonyl chloride is by reacting it with phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 170-180 °C). orgsyn.orgprepchem.com

Reaction Table: Conversion of Sodium Benzenesulphonate to Benzenesulphonyl Chloride

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| Sodium benzenesulphonate | Phosphorus pentachloride | 170-180 °C, 15 hours | Benzenesulphonyl chloride | - | orgsyn.org |

| Sodium benzenesulphonate | Phosphorus oxychloride | 170-180 °C | Benzenesulphonyl chloride | 74-87% | orgsyn.org |

Once the sulphonyl chloride derivative of 3-amino-4-chlorobenzenesulphonic acid is formed, it can readily react with a wide range of primary and secondary amines to produce the corresponding sulphonamides. organic-chemistry.orgcbijournal.com This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. Similarly, reaction with alcohols leads to the formation of sulphonate esters. wikipedia.orgorganic-chemistry.org These derivatizations allow for the introduction of diverse structural motifs, which can be used to modulate the physicochemical and biological properties of the resulting molecules.

Structure-Property Relationship Studies of Derivatives

The systematic derivatization of this compound allows for the investigation of structure-property relationships. By modifying the different functional groups, researchers can tune various properties of the resulting molecules, such as their color, solubility, and biological activity.

For instance, in the context of azo dyes, the nature of the substituents on both the diazo component (derived from this compound) and the coupling component significantly influences the color of the resulting dye. The introduction of different aromatic amines or phenols during the coupling reaction can shift the absorption maximum of the dye, leading to a wide palette of colors. purechemistry.org

Role as a Precursor in Complex Organic Molecule Synthesis

This compound is a valuable building block in the synthesis of more complex organic molecules, owing to its readily modifiable functional groups.

One of the most significant applications of this compound is as a precursor for the synthesis of azo dyes and pigments. prepchem.com Azo dyes are a large and important class of synthetic colorants characterized by the presence of an azo group (-N=N-) connecting two aromatic rings. purechemistry.org

The synthesis of azo dyes from this compound follows a well-established two-step process:

Diazotization: The primary aromatic amino group of this compound is converted into a diazonium salt. This is typically achieved by treating an acidic solution of the amine with sodium nitrite at low temperatures. orgsyn.orgprepchem.com The resulting diazonium ion is an electrophilic species.

Azo Coupling: The diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine. orgsyn.orgpurechemistry.org This electrophilic aromatic substitution reaction forms the stable azo linkage, resulting in the formation of the azo dye.

The sulphonate group on the benzene ring imparts water solubility to the resulting dyes, making them suitable for dyeing textiles like wool and silk. purechemistry.org The chlorine atom can also influence the properties of the dye, such as its color and fastness to light and washing. The specific coupling partner used determines the final color of the dye, which can range from yellow and orange to red and brown. orgsyn.org

Intermediate in Pharmaceutical Active Pharmaceutical Ingredient Synthesis

While specific examples directly using this compound are not abundant in readily available literature, its structural motifs are present in various pharmaceutically relevant molecules. The synthesis of many modern drugs involves chloro-containing compounds and amino acid derivatives. bldpharm.comnih.gov For instance, the synthesis of some celecoxib (B62257) derivatives, a nonsteroidal anti-inflammatory drug, involves a sulfonamide moiety. mdpi.comnih.gov The general synthetic utility of amino- and chloro-substituted benzene sulfonic acids suggests their potential as starting materials or intermediates in the synthesis of complex pharmaceutical compounds.

Raw Material for Polymer Materials and Sulfur-Containing Compounds

The functional groups of this compound make it a potential monomer or building block in polymer science. The amino group can react with carboxylic acids or their derivatives to form polyamides. nih.govcaltech.edu The sulfonate group can be incorporated into polymers to create ion-exchange resins or to modify the properties of the polymer, such as its water solubility and thermal stability. nih.govmdpi.com

Furthermore, the presence of sulfur in the sulfonate group makes this compound a precursor for various other sulfur-containing organic molecules. The synthesis of many biologically active and industrially important sulfur compounds often starts from simpler, functionalized aromatic compounds. newdrugapprovals.org

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), are fundamental to understanding the electronic and geometric properties of the 3-amino-4-chlorobenzenesulphonate anion.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for optimizing molecular geometries and calculating various electronic properties. thaiscience.inforsc.orgarxiv.org For the 3-amino-4-chlorobenzenesulphonate anion, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to determine the most stable three-dimensional arrangement of its atoms.

The calculations would confirm the planarity of the benzene (B151609) ring and provide precise data on bond lengths, bond angles, and dihedral angles. The substituents—amino (-NH₂), chloro (-Cl), and sulphonate (-SO₃⁻)—induce specific geometric and electronic changes to the aromatic system. The amino group acts as an electron-donating group, while the chloro and sulphonate groups are electron-withdrawing. This electronic push-pull affects the aromatic ring's bond lengths and the C-N, C-Cl, and C-S bond characteristics.

Table 1: Predicted Geometrical Parameters for the 3-amino-4-chlorobenzenesulphonate Anion from DFT Calculations This table presents representative values expected from a DFT optimization, based on known data for similar functional groups on an aromatic ring.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-C (aromatic) | 1.39 - 1.41 Å |

| C-S | ~1.78 Å | |

| S=O | ~1.45 Å | |

| S-O⁻ | ~1.50 Å | |

| C-Cl | ~1.74 Å | |

| C-N | ~1.40 Å | |

| N-H | ~1.01 Å | |

| Bond Angles | C-C-C (ring) | 118 - 122° |

| C-C-S | ~120° | |

| O-S-O | ~112° | |

| C-C-Cl | ~120° | |

| C-C-N | ~121° | |

| H-N-H | ~112° |

A Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential, prone to electrophilic attack), while blue indicates regions of low electron density (positive potential, prone to nucleophilic attack).

For the 3-amino-4-chlorobenzenesulphonate anion, an MEP analysis would reveal:

Intense Negative Potential (Red): Concentrated around the oxygen atoms of the sulphonate group, making this site the primary center for interactions with cations, such as the sodium ion (Na⁺), and for hydrogen bond acceptance. The nitrogen atom of the amino group also presents a region of negative potential due to its lone pair of electrons. dtic.mil

Positive Potential (Blue): Located around the hydrogen atoms of the amino group, identifying them as acidic protons and potential hydrogen bond donors.

Slightly Positive Region (σ-hole): A region of positive electrostatic potential, known as a sigma-hole, would be predicted along the extension of the C-Cl bond. This feature is crucial for enabling halogen bonding. acs.org

Aromatic Ring: The face of the π-system will show a nuanced potential, influenced by the competing effects of the electron-donating amino group and the electron-withdrawing chloro and sulphonate groups.

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. thaiscience.info The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. thaiscience.info The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov

For the 3-amino-4-chlorobenzenesulphonate anion:

HOMO: The HOMO is expected to be primarily localized on the electron-rich portions of the molecule, specifically the aniline (B41778) fragment, with significant contributions from the amino group's lone pair and the π-system of the benzene ring. nih.govresearchgate.net

LUMO: The LUMO is anticipated to be distributed across the aromatic ring, with influence from the electron-withdrawing chloro and sulphonate substituents. rsc.org

HOMO-LUMO Gap (ΔE): The presence of both strong electron-donating and electron-withdrawing groups on the same ring would likely result in a moderately small energy gap, indicating a chemically reactive molecule.

From the HOMO and LUMO energies, key reactivity descriptors can be calculated to quantify the molecule's behavior.

Table 2: Conceptual Global Reactivity Descriptors These parameters are derived from HOMO and LUMO energies and provide a quantitative measure of chemical reactivity and stability.

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates kinetic stability and chemical reactivity. |

| Electronegativity (χ) | -(ELUMO + EHOMO)/2 | Measures the power of an atom/group to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1/(2η) | Reciprocal of hardness; indicates high polarizability. |

| Electrophilicity Index (ω) | χ²/ (2η) | Measures the propensity to accept electrons. |

Molecular Dynamics Simulations for Solution-Phase Behavior and Conformational Analysis

While quantum calculations are ideal for single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as an aqueous solution. nih.govacs.org An MD simulation of Sodium 3-amino-4-chlorobenzenesulphonate in water would provide insights into several dynamic processes. nih.govacs.org

The simulation would track the movement of the ions and surrounding water molecules over time, revealing:

Solvation Shell Structure: How water molecules arrange around the sodium cation and the different parts of the 3-amino-4-chlorobenzenesulphonate anion. Strong hydration shells would form around the charged sulphonate group and the Na⁺ ion. youtube.com

Ion Pairing: The dynamics of the interaction between the Na⁺ cation and the sulphonate group, including the formation of contact ion pairs versus solvent-separated ion pairs. acs.org

Conformational Dynamics: The rotation of the C-N and C-S bonds, showing the flexibility of the amino and sulphonate groups in solution.

Diffusion: The simulation can calculate the diffusion coefficients of the ions, providing information on their mobility in the solution.

In-depth Analysis of Intermolecular Interactions

The structure of this compound allows for a rich variety of intermolecular interactions that govern its solid-state packing and solution behavior. libretexts.org

Hydrogen Bonding: The amino group (-NH₂) is a potent hydrogen bond donor, while the sulphonate oxygen atoms and the amino nitrogen are strong hydrogen bond acceptors. Extensive networks of N-H···O and N-H···N hydrogen bonds are expected to be a dominant feature in the crystal lattice.

Halogen Bonding: The chlorine atom, activated by the electron-withdrawing nature of the aromatic ring, can participate in halogen bonding. researchgate.net The positive σ-hole on the chlorine can interact with an electron-rich region, such as a sulphonate oxygen from a neighboring molecule. acs.org

π-Stacking: The aromatic rings can stack on top of each other. Given the substitution pattern, these are likely to be offset or parallel-displaced π-stacking interactions to minimize repulsion and maximize attraction. acs.org

Anion-π Interactions: This is a non-covalent force between an anion and an electron-deficient aromatic ring. researchgate.netrsc.org In this system, the sulphonate group of one molecule could interact with the π-system of a neighboring molecule. The electron-withdrawing nature of the chloro and sulphonate groups makes the π-system more electron-deficient, potentially enhancing this type of interaction. nih.govrsc.org

Ion-Ion Interactions: The primary force in the solid state is the strong electrostatic attraction between the positively charged sodium cation (Na⁺) and the negatively charged sulphonate group (-SO₃⁻). libretexts.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a valuable tool for predicting and interpreting vibrational spectra (Infrared and Raman). arxiv.orgarxiv.org DFT calculations can compute the harmonic vibrational frequencies corresponding to the stretching, bending, and torsional motions of the atoms. researchgate.netepa.gov

A theoretical vibrational analysis for 3-amino-4-chlorobenzenesulphonate would predict the frequencies for key functional groups. These theoretical predictions, when compared to experimentally measured spectra, serve to validate the accuracy of the computational model. nih.gov

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for 3-amino-4-chlorobenzenesulphonate This table shows representative frequency ranges for key vibrational modes. Precise values would be obtained from DFT frequency calculations.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch | Amino (-NH₂) | 3300 - 3500 |

| C-H Stretch | Aromatic Ring | 3000 - 3100 |

| S=O Asymmetric Stretch | Sulphonate (-SO₃⁻) | 1200 - 1350 |

| S=O Symmetric Stretch | Sulphonate (-SO₃⁻) | 1030 - 1080 |

| C-C Stretch | Aromatic Ring | 1400 - 1600 |

| C-N Stretch | Amino-Aryl | 1250 - 1350 |

| C-Cl Stretch | Chloro-Aryl | 600 - 800 |

| S-O Stretch | Sulphonate (-SO₃⁻) | 950 - 1000 |

Advanced Applications and Materials Science Research

Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on chemical systems composed of a discrete number of assembled molecular subunits or components. The forces responsible for their spatial organization are intermolecular in nature and are key to designing complex chemical species. Crystal engineering, a sub-discipline of supramolecular chemistry, involves the design and synthesis of solid-state structures with desired properties, based on an understanding of these intermolecular interactions.

Design and Synthesis of Extended Structures

The molecular structure of Sodium 3-amino-4-chlorobenzenesulphonate, featuring a sulfonate group, an amino group, and a chlorine atom on a benzene (B151609) ring, presents multiple sites for non-covalent interactions, such as hydrogen bonding and halogen bonding. These interactions are fundamental to the construction of extended supramolecular architectures. mdpi.com In theory, the amino group can act as a hydrogen bond donor, while the sulfonate group can act as a hydrogen bond acceptor. These functionalities could be exploited to form predictable patterns and build one-, two-, or three-dimensional networks. However, specific research detailing the synthesis and crystallographic analysis of such extended structures originating from this compound is not currently documented.

Charge Transfer Complex Formation and Associated Properties

Charge transfer complexes are formed between electron-donating and electron-accepting molecules. The aromatic ring of this compound, substituted with both an electron-donating amino group and electron-withdrawing chloro and sulfonate groups, could potentially participate in the formation of such complexes. The interaction with suitable π-acceptor or π-donor molecules could lead to new materials with interesting optical or electronic properties. nih.gov Studies on similar molecules, such as other substituted anilines or sulfonated aromatic compounds, have shown the formation of colored charge-transfer complexes. mdpi.comnih.gov The stability and properties of these complexes are often investigated using spectroscopic techniques. While the potential exists, specific studies on charge transfer complexes involving this compound, including their synthesis, stability constants, and spectroscopic characterization, are absent from the available literature.

Development of Hybrid Materials and Nanostructures

Hybrid materials combine organic and inorganic components at the molecular or nanoscale level, often leading to materials with enhanced or novel properties.

Intercalation Chemistry with Layered Double Hydroxides (LDHs)

Layered Double Hydroxides (LDHs) are a class of anionic clays (B1170129) with positively charged layers and exchangeable anions in the interlayer space. The anionic nature of the sulfonate group in this compound makes it a candidate for intercalation into the interlayer galleries of LDHs via anion exchange. This process can lead to the formation of hybrid materials with modified properties, such as increased thermal stability or tailored chemical reactivity. The general methodology for intercalating organic anions into LDHs is well-established and typically involves either direct co-precipitation or anion exchange methods. torvergata.itnih.gov

Hypothetical Intercalation Parameters:

| Parameter | Description |

| LDH Host | A suitable LDH, e.g., Zn-Al-NO₃ or Mg-Al-Cl. |

| Intercalation Method | Anion exchange in an aqueous solution of this compound. |

| Expected Outcome | Expansion of the interlayer spacing of the LDH, which can be confirmed by X-ray diffraction (XRD). |

| Potential Properties | Modified surface chemistry, potential for controlled release of the organic anion. |

Despite the feasibility, no specific research reports the successful intercalation of this compound into LDHs or the characterization of the resulting hybrid material.

Synthesis of Organo-mineral Hybrid Nanomaterials

The synthesis of organo-mineral hybrid nanomaterials involves the integration of organic molecules with inorganic matrices to create new functional materials. The intercalation of this compound into LDHs would be a prime example of such a hybrid nanomaterial. The resulting material would possess the structural integrity and thermal stability of the inorganic LDH layers, combined with the chemical functionality of the organic anion. These hybrid materials could have potential applications in areas such as catalysis, sorption, or as functional additives in polymers. The synthesis would likely follow established co-precipitation or ion-exchange procedures for LDH-based hybrids. However, the scientific literature lacks any specific examples of the synthesis and characterization of organo-mineral hybrids based on this compound.

Functional Material Research

The term functional material refers to a material that possesses a specific native property that can be utilized for a particular application. The inherent chemical functionalities of this compound—the sulfonate group for solubility and anionic character, the amino group for potential further chemical modification, and the chloro-substituted aromatic ring—suggest that it could be a building block for functional materials. For instance, it could be explored as a monomer in polymerization reactions to create functional polymers, or as a ligand for the synthesis of metal-organic frameworks (MOFs). Research into related compounds, such as other sulfonated aromatic amines, has led to the development of materials for ion exchange, catalysis, and optical applications. Nevertheless, dedicated research focusing on developing and characterizing functional materials derived specifically from this compound is not apparent in the current body of scientific literature.

Biochemical Research Applications (excluding clinical human trial data)

The structure of this compound is well-suited for studying fundamental molecular interactions that govern protein structure and function. plos.org Key non-covalent interactions in proteins include salt bridges and cation-π interactions. plos.org

Salt Bridges: These are strong electrostatic interactions between oppositely charged residues, such as the acidic side chains of aspartate (Asp⁻) or glutamate (B1630785) (Glu⁻) and the basic side chains of lysine (B10760008) (Lys⁺) or arginine (Arg⁺). plos.org The anionic sulfonate group (-SO₃⁻) of this compound can act as a mimic for an acidic amino acid, allowing it to form salt bridges with basic protein residues.

Cation-π Interactions: These occur between a cation (like a protonated amine) and the electron-rich face of an aromatic ring. plos.org The aromatic ring of the compound can participate in these interactions with cationic side chains like lysine or arginine. Furthermore, if the amino group of the compound is protonated (-NH₃⁺), it can interact with the aromatic side chains of tryptophan (Trp), tyrosine (Tyr), or phenylalanine (Phe). plos.org

These interactions are crucial for protein-protein recognition, ligand binding, and the stability of protein complexes. plos.org

Table 2: Types of Strong Non-Covalent Interactions Relevant to this compound This table summarizes interaction types that the compound's functional groups can participate in, based on general principles of protein chemistry.

| Interaction Type | Participating Groups on Compound | Potential Protein Partner Residues | Interaction Strength (in gaseous phase) | Source |

| Salt Bridge | Anionic Sulfonate Group (-SO₃⁻) | Arginine (Arg⁺), Lysine (Lys⁺) | -400 to -500 kJ/mol | plos.org |

| Cation-π | Aromatic Ring | Arginine (Arg⁺), Lysine (Lys⁺) | 2.5 to 5 times stronger than a hydrogen bond | plos.org |

| Cation-π | Protonated Amino Group (-NH₃⁺) | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) | 2.5 to 5 times stronger than a hydrogen bond | plos.org |

Affinity ligands are molecules designed to bind with high specificity to a target protein, often used in affinity chromatography for purification. The design of synthetic affinity ligands often involves using a scaffold, such as triazine, to present various chemical functionalities that mimic the binding sites of natural biological partners. researchgate.net

The structural motifs of this compound are highly relevant for this application. Its parent amine, 3-amino-4-chlorobenzenesulfonamide, and related structures like 4-aminobenzoic acid have been used as components in combinatorial libraries to screen for ligands with high affinity for target proteins, such as immunoglobulins. researchgate.net The rationale is to create ligands that are robust, resistant to degradation, and offer selective binding. researchgate.net The amino group provides a point of attachment to a scaffold, while the chlorobenzenesulfonate portion presents a specific set of steric and electronic features for recognition by a protein's binding pocket. This approach allows for the rational design of cost-effective and stable alternatives to biological ligands like Protein A or Protein L. researchgate.net

DNA Binding Studies

Direct experimental studies on the DNA binding properties of this compound are not extensively documented in publicly available research. However, the potential for interaction can be considered by examining related chemical structures. The molecule combines an aromatic amine (aniline) derivative and a sulfonate group.

Furthermore, the general role of aromatic residues in mediating protein-DNA interactions is well-established. In certain DNA-binding proteins, aromatic amino acid residues are crucial for the specific and high-affinity binding to single-stranded DNA nih.gov. While this relates to proteins rather than small molecules, it underscores the general capacity of aromatic structures to participate in interactions with nucleic acids.

Proteomics Research Methodologies

While specific applications of this compound in proteomics are not detailed in the searched literature, the sulfonate functional group is integral to several established methodologies in the field.

One significant area is the study of post-translational modifications (PTMs). The oxidation of cysteine's thiol group to sulfenic, sulfinic, or sulfonic acid is an important PTM that can regulate protein function. Mass spectrometry (MS) is a key tool for identifying these modifications nih.govnih.gov. Specialized methods have been developed for the selective enrichment and identification of peptides containing cysteine sulfonic acid. One such technique uses polyarginine-coated nanodiamonds as high-affinity probes to capture sulfopeptides from complex mixtures, allowing for their subsequent analysis by MALDI-TOF mass spectrometry nih.gov. This demonstrates a direct application of the sulfonic acid moiety as an analyte in proteomics research.

Additionally, sulfonate groups are widely used to modify reagents to improve their utility in aqueous environments typical for biological experiments. Sulfonates are commonly added to protein crosslinking reagents, such as N-hydroxysuccinimide (NHS) esters, to increase their water solubility. This modification results in reagents like N-hydroxysulfosuccinimide (Sulfo-NHS), which can be used to study protein-protein interactions in solution without the need for organic solvents that could denature the proteins wikipedia.org.

It is also a practical consideration in proteomics that the presence of salts, including sodium salts, can interfere with mass spectrometry analysis. High salt concentrations can lead to the formation of adducts on protein ions, which distributes the signal and can suppress ionization, thereby reducing sensitivity and mass accuracy nih.govnih.govrsc.org. Consequently, desalting is a common and critical sample preparation step before MS analysis nih.gov.

Stereochemistry and Optical Resolution (e.g., Racemization and Asymmetric Transformation of related amino acid sulfonate salts)

The principles of stereochemistry and optical resolution are highly relevant in the context of amino acid sulfonate salts. Many applications require a single enantiomer of an amino acid, making the processes of racemization (converting an unwanted enantiomer back to a racemic mixture) and asymmetric transformation (converting a racemate into a single desired enantiomer) economically important.

Racemization of Amino Acid Sulfonate Salts

Research has established effective methods for the racemization of optically active amino acid salts, including those formed with sulfonic acids like benzenesulfonic acid or p-chlorobenzenesulfonate, which are structurally related to this compound. A widely studied method involves heating an optically active α-amino acid salt in an aliphatic acid, such as glacial acetic acid, typically in the presence of a small quantity of an aldehyde (e.g., salicylaldehyde) and a free racemic amino acid nih.gov. The reaction is generally carried out at temperatures between 80°C and 100°C for a few hours nih.gov. This process allows the unwanted enantiomer obtained from an optical resolution to be converted back into the racemic mixture, which can then be reused in the resolution process .

The presence of an aldehyde has been shown to significantly facilitate the racemization of amino acid salts in this system . The table below summarizes experimental findings for the racemization of various L-amino acid benzenesulfonate (B1194179) salts under specific conditions.

| L-Amino Acid Benzenesulfonate | Aldehyde (molar equivalent) | Temperature (°C) | Time (hr) | Degree of Racemization (%) |

|---|---|---|---|---|

| L-Alanine | Salicylaldehyde (0.1) | 100 | 3 | 50 |

| L-Leucine | Salicylaldehyde (0.2) | 100 | 3 | 98 |

| L-Methionine | Salicylaldehyde (0.1) | 100 | 3 | 99 |

| L-Valine | Salicylaldehyde (0.1) | 100 | 3 | 96 |

| L-Phenylalanine | Salicylaldehyde (0.1) | 100 | 3 | 100 |

Data adapted from patent literature describing racemization in glacial acetic acid. The degree of racemization indicates the conversion of the L-enantiomer towards a racemic (D/L) mixture.

Asymmetric Transformation

A more advanced application of these principles is asymmetric transformation. This process combines the racemization of the unwanted enantiomer in the solution phase with the simultaneous, preferential crystallization of the desired enantiomer. As the desired enantiomer crystallizes and is removed from the equilibrium, the dissolved, unwanted enantiomer is continuously racemized to replenish the racemate, thereby theoretically allowing for the complete conversion of a racemic mixture into a single, desired enantiomer.

An example of this has been demonstrated with DL-alanine p-chlorobenzenesulfonate. Through a combination of preferential crystallization of the L-isomer and racemization of the D-isomer in the liquid phase, the racemic salt was partially converted to the L-isomer with a yield of 16% and an optical purity of 97% nih.gov.

Environmental Fate and Remediation Research

Environmental Monitoring and Analytical Method Development for Detection in Environmental Matrices

Effective monitoring of Sodium 3-amino-4-chlorobenzenesulphonate in environmental matrices such as soil and water is critical for assessing its prevalence and managing potential contamination. While specific standardized methods for this exact compound are not widely documented, established analytical techniques for related compounds like chlorobenzenes, anilines, and other sulfonated aromatics are applicable. epa.govnih.gov

Common analytical approaches involve a combination of separation and detection techniques. Gas chromatography (GC) and liquid chromatography (LC) are powerful tools for separating components in a complex environmental sample. nih.gov For detection, mass spectrometry (MS) is frequently coupled with chromatography (GC-MS or LC-MS) to provide sensitive and specific identification and quantification of the target analyte. nih.gov

For volatile and semi-volatile compounds like chlorobenzenes, sample preparation techniques such as solid-phase microextraction (SPME) can be employed. SPME is a fast, solvent-free method that concentrates analytes from a water sample onto a coated fiber, which is then analyzed by GC. epa.gov For non-volatile, water-soluble compounds like this compound, high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) would be the method of choice. nih.gov This approach offers high selectivity and sensitivity, allowing for detection at very low concentrations (parts per trillion). researchgate.net

Developing a specific method for this compound would involve optimizing several parameters, as detailed in the table below.

| Analytical Step | Technique | Considerations for this compound |

|---|---|---|

| Sample Preparation | Solid-Phase Extraction (SPE) | Choice of sorbent material is crucial to effectively capture the polar, sulfonated aromatic compound from aqueous samples. |

| Separation | Liquid Chromatography (LC) | Reverse-phase LC with a suitable column (e.g., C18) would likely be used. The mobile phase composition (e.g., acetonitrile/water gradient with a pH modifier) would need to be optimized for good peak shape and separation from interfering matrix components. |

| Detection | Tandem Mass Spectrometry (MS/MS) | Operated in negative ion mode to detect the deprotonated sulfonate group. Specific parent and daughter ion transitions would be identified for selective and quantitative analysis. |

Degradation Pathways and Mechanisms

The persistence of this compound in the environment is determined by its susceptibility to breakdown through biological and chemical processes.

The biodegradation of sulfonated aromatic amines can be challenging for microorganisms due to the chemical stability conferred by the aromatic ring and the electron-withdrawing nature of the sulfonate and chloro substituents. nih.gov The presence of the sulfonate group, in particular, can render such compounds inhibitory to microbial growth and hinder their transport across cell membranes. nih.gov

Biodegradation is expected to proceed through a sequence of anaerobic and aerobic steps.

Anaerobic Reductive Dechlorination : Under anaerobic (oxygen-free) conditions, a key initial step is reductive dechlorination, where microorganisms use the chlorinated compound as an electron acceptor, replacing the chlorine atom with a hydrogen atom. clu-in.orggoogle.com This process has been observed for other chlorinated aromatic compounds like chlorobenzenes and polychlorinated biphenyls (PCBs). clu-in.orgacs.org For this compound, this would result in the formation of 3-aminobenzenesulfonic acid. Certain specialized bacteria, such as some species within the Chloroflexi phylum, are known to carry out reductive dechlorination. acs.orgnih.gov

Aerobic Degradation : The resulting dechlorinated intermediate, 3-aminobenzenesulfonic acid, along with the parent compound, can then undergo aerobic degradation. Aerobic pathways for aminobenzenesulfonic acids have been studied, though degradation rates can vary. ethz.ch Some bacterial strains, such as certain Pseudomonas and Acinetobacter species, have been isolated that can utilize aminobenzenesulfonates as a source of carbon, nitrogen, or sulfur. ethz.chuwaterloo.ca The degradation typically involves initial attack by oxygenase enzymes, leading to hydroxylation of the aromatic ring, followed by ring cleavage and eventual mineralization to carbon dioxide, water, and inorganic ions (ammonium and sulfate). nih.govnih.gov

| Step | Process | Reactant | Product | Environmental Condition |

|---|---|---|---|---|

| 1 | Reductive Dechlorination | This compound | 3-Aminobenzenesulfonic acid + Chloride | Anaerobic |

| 2 | Aerobic Biodegradation | 3-Aminobenzenesulfonic acid | Intermediates (e.g., catechols) | Aerobic |

| 3 | Ring Cleavage & Mineralization | Aromatic Intermediates | CO2, H2O, NH4+, SO4(2-) | Aerobic |

Photodegradation, or the breakdown of compounds by light, is another significant environmental fate process, particularly in surface waters. For aromatic compounds, this can occur through direct absorption of UV light or indirectly through reactions with photochemically generated reactive species like hydroxyl radicals. nih.gov

Studies on the photolysis of chlorobenzene (B131634), a related compound, show that a key initial step is the breaking of the carbon-chlorine bond. ethz.ch This dechlorination precedes the breakdown of the aromatic ring. ethz.ch The presence of other substances in the environment can influence this process. For instance, ozone can suppress the formation of undesirable chlorinated biphenyl (B1667301) byproducts, while sulfur dioxide can lead to the formation of benzenesulfonic acid intermediates. ethz.ch The photolysis of other aromatic compounds like TNT has also been shown to be a major transformation process in aquatic environments, proceeding through oxidation and reduction of the functional groups. wikipedia.org It is plausible that this compound undergoes similar photolytic processes, leading to dechlorination and transformation of the amino and sulfonate groups.

Assessment of Environmental Impact from Industrial Processes

The primary environmental concern associated with this compound stems from its manufacture and use, particularly in the dye industry.

This compound is a precursor for sulfonated azo dyes. nih.govbattelle.org The synthesis and application of these dyes are not 100% efficient, leading to the presence of the parent amines and dye products in industrial wastewater. wikipedia.org These effluents can be colored and may contain compounds that are resistant to conventional wastewater treatment. wikipedia.orgnih.gov

Management of these waste streams often requires a multi-pronged approach:

Anaerobic/Aerobic Treatment : As described in the degradation section, a sequential anaerobic-aerobic biological treatment process is a key strategy. Anaerobic baffled reactors can be used to first decolorize the wastewater by reducing the azo dyes to their constituent amines (like this compound). rsc.org The subsequent aerobic stage then aims to degrade these aromatic amines. rsc.org

Enzymatic Treatment : Peroxidase enzymes have shown effectiveness in treating wastewater containing sulfonated aromatic amines. These enzymes catalyze the oxidative polymerization of the amines, forming larger, insoluble molecules that can be removed from the water.

Adsorption : Materials like activated carbon or modified agricultural byproducts can be used as low-cost adsorbents to bind dyes and their precursors, removing them from the effluent. nih.gov

Mitigating the environmental impact of this compound begins with its synthesis. Traditional chlorination and sulfonation reactions can have poor environmental profiles, using hazardous reagents and generating significant waste. battelle.org

More sustainable approaches focus on the principles of green chemistry:

Process Integration : Implementing integrated production systems, sometimes called "verbund" systems, can significantly improve sustainability. In such systems, byproducts from one reaction are used as raw materials for another, and energy released from exothermic reactions can be captured and used to power other processes, minimizing waste and energy consumption. battelle.org

Alternative Reagents : Research into alternative, less hazardous reagents for chlorination and sulfonation is ongoing. For example, using chlorosulfuric acid can be an effective alternative to processes that generate more waste.

Catalysis : The use of catalytic reagents is superior to stoichiometric ones, as they are used in smaller amounts and can be recycled, reducing waste generation. clu-in.org

Energy Efficiency : Optimizing reaction conditions, for example by using novel heating technologies like ohmic heating for sulfonation, can reduce energy consumption and potentially improve product selectivity, leading to less waste.

Development of Remediation Technologies

The environmental persistence of halogenated organic compounds such as this compound necessitates the development of effective remediation technologies. Research into the degradation and removal of this specific compound is limited; however, studies on structurally similar sulfonated aromatic amines and chlorinated aromatic compounds provide insights into potential remediation strategies. These strategies primarily focus on advanced oxidation processes (AOPs), microbial degradation, and enzymatic treatments.

Advanced Oxidation Processes (AOPs) are promising for the degradation of recalcitrant organic pollutants. uni.lu These processes generate highly reactive hydroxyl radicals (•OH) that can break down complex organic molecules. Technologies such as ozonation, Fenton and photo-Fenton reactions, and photocatalysis have been investigated for compounds with similar functional groups.

Fenton and Photo-Fenton Reactions: Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst) is a classic AOP used to treat various industrial wastewaters. tandfonline.com The reaction generates hydroxyl radicals that can oxidize chlorinated aromatic compounds like chlorobenzene. osti.govacs.org The efficiency of the Fenton process is pH-dependent, with optimal degradation typically occurring in acidic conditions (pH 2-3). osti.gov Modifications to the standard Fenton reaction, such as the use of chelating agents, can allow for operation at near-neutral pH. nih.gov The photo-Fenton process, which involves the use of UV light, can further enhance the degradation rate.

Photocatalysis: This technology utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂), and a light source to generate hydroxyl radicals. nih.gov Photocatalytic degradation has been successfully applied to various aromatic compounds, including benzenesulfonate (B1194179) and 4-chlorophenol. nih.govmdpi.com The process typically leads to the hydroxylation of the aromatic ring, followed by desulfonation and eventual ring cleavage, resulting in mineralization to carbon dioxide and water. nih.gov The presence of oxygen is often crucial for the complete degradation of the aromatic ring. nih.gov

Microbial Degradation: Bioremediation offers an environmentally friendly approach to degrading organic pollutants. While many sulfonated aromatic amines are resistant to biodegradation, some microorganisms have been identified that can degrade specific isomers. nih.govresearchgate.net For example, studies have shown that certain aminobenzenesulfonic acid (ABS) isomers can be degraded under aerobic conditions by enrichment cultures from polluted environments. nih.gov The degradation process can lead to the complete mineralization of the compound, including the sulfonate group, which is converted to sulfate (B86663). nih.gov The success of microbial degradation is highly dependent on the specific microbial strains, the position of the substituents on the aromatic ring, and the environmental conditions. researchgate.net In some cases, a consortium of different bacterial strains is required to achieve complete degradation. asm.org

Enzymatic Treatment: Enzymes, such as peroxidases, can be used to treat wastewater containing sulfonated aromatic amines. nih.gov These enzymes catalyze the oxidative polymerization of the aromatic amines, forming larger, insoluble polymers that can be removed from the water through coagulation and precipitation. nih.gov This method has been shown to be effective for the removal of amines generated from the breakdown of azo dyes. nih.gov